Product packaging for Butyltripentyltin(Cat. No.:CAS No. 78693-53-5)

Butyltripentyltin

Cat. No.: B1615632
CAS No.: 78693-53-5
M. Wt: 389.2 g/mol
InChI Key: ALZMOKLLSTUMQE-UHFFFAOYSA-N
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Description

Historical Context of Organotin Chemistry

The study of organotin chemistry dates back to 1849, when Edward Frankland synthesized the first organotin compound, diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.com A few years later, in 1852, Löwig reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, a publication often considered the true start of organotin chemistry. lupinepublishers.comlupinepublishers.com The field experienced significant growth in the 1900s, particularly following the discovery of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org

The industrial applications of organotin compounds, discovered around the 1930s and expanded in the 1950s, spurred a resurgence in research. lupinepublishers.comeuropub.co.uk These applications included use as stabilizers for polyvinyl chloride (PVC), biocides, and wood preservatives. lupinepublishers.comeuropub.co.uk Key figures in the advancement of organotin chemistry include Krause in Germany, Kraus in the United States, and Kocheshkov in Russia. lupinepublishers.comlupinepublishers.com

Classification and General Characteristics of Tetraorganotin Compounds

Organotin compounds are classified as mono-, di-, tri-, or tetraorganotins, based on the number of organic groups (R) bonded to the tin atom (Sn). anjs.edu.iqnaturvardsverket.se Tetraorganotins, with the general formula R4Sn, represent one of these four main classes. researchgate.net

General Characteristics of Tetraorganotin Compounds:

Structure: Tetraorgano derivatives of tin(IV) are typically tetrahedral. wikipedia.org

Physical Properties: At room temperature, many tetra-alkyltin compounds are colorless liquids. anjs.edu.iq

Reactivity: The carbon-tin bond is relatively stable in the presence of air and moisture. gelest.com Tetraorganotin compounds are primarily used as intermediates in the synthesis of other organotin compounds through redistribution reactions. anjs.edu.iqgelest.com

Coordination: Unlike some other organotin compounds, which can expand their coordination number to five or six, tetraorganotins typically maintain a four-coordinate geometry. However, hypercoordinated tetraorganotin compounds with five or even six atoms bonded to tin can exist, especially when containing specific ligands. wikipedia.orguu.nl

The properties of organotin compounds are influenced by the number and nature of the organic groups attached to the tin atom. gelest.com

Property Description
Formula R4Sn
Geometry Tetrahedral
State Often colorless liquids (for alkyl derivatives) anjs.edu.iq
Reactivity Used as intermediates for other organotins anjs.edu.iqgelest.com
Bonding Covalent Sn-C bond, stable in air and water anjs.edu.iqgelest.com

Significance and Research Trajectory of Asymmetric Tetraorganostannanes

Asymmetric tetraorganostannanes are tetraorganotin compounds of the type SnRR'R''R''', where the four organic groups attached to the tin atom are not all identical. wikipedia.org The synthesis and study of these chiral compounds represent a specialized area of organotin chemistry.

The development of methods to create these asymmetric structures has been a focus of research, as they can serve as precursors in stereoselective synthesis. The ability to resolve compounds of the type SnRR'R''R''' into individual enantiomers has been documented. wikipedia.org

Research into asymmetric organocatalysis has seen significant growth, with a focus on developing new methods for constructing enantiomerically pure molecules. rsc.org While much of this research focuses on other types of compounds, the principles of asymmetric synthesis are relevant to the creation of chiral organometallic compounds like asymmetric tetraorganostannanes. The synthesis of asymmetric porphyrin derivatives, for example, has been achieved through one-pot methods, demonstrating the ability to control the substitution pattern on a central core. rsc.org The development of organocatalytic surfactants also highlights the ongoing innovation in creating structurally complex, functional molecules through multi-step syntheses. mdpi.com

The study of hypercoordinated stannanes, where the tin atom is bonded to more than four other atoms, has also been an area of interest. These structures often involve electronegative substituents and can influence the reactivity of the organotin compound. wikipedia.orguu.nl Research into asymmetric polystannanes, polymers with a backbone of tin atoms, has also been undertaken, involving the synthesis of asymmetric dichlorido(aryl)(alkyl) tin compounds as key intermediates. researchgate.net

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H42Sn B1615632 Butyltripentyltin CAS No. 78693-53-5

Properties

IUPAC Name

butyl(tripentyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H11.C4H9.Sn/c3*1-3-5-4-2;1-3-4-2;/h3*1,3-5H2,2H3;1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZMOKLLSTUMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[Sn](CCCC)(CCCCC)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50229249
Record name Stannane, butyltripentyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78693-53-5
Record name Stannane, butyltripentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078693535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, butyltripentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50229249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Characterization and Bonding Dynamics of Butyltripentyltin

Fundamental Bonding Nature of Tin-Carbon Bonds

Covalent Characteristics and Bond Lengths

The bonds between tin and carbon in tetraorganostannanes like Butyltripentyltin are predominantly covalent. The tin atom, belonging to Group 14 of the periodic table, forms these bonds through sp³ hybridization, resulting in a tetrahedral arrangement of the alkyl substituents. analchemres.org

The length of a chemical bond is the average distance between the nuclei of two bonded atoms. In tetraorganotin compounds, the Sn-C bond length is influenced by the nature of the alkyl groups attached. Generally, Sn-C single bond lengths are in the range of 214 to 229 picometers (pm). wikipedia.org For instance, the average Sn-C bond length in a simple tetraalkyltin like tetramethyltin (B1198279) is approximately 214 pm. wikipedia.org In this compound, one would expect the Sn-C bond lengths to be within this typical range, though minor variations between the Sn-butyl and Sn-pentyl bonds may exist due to differences in steric bulk and electronic effects of the butyl and pentyl groups.

Representative Tin-Carbon Bond Lengths
Bond TypeTypical Bond Length (pm)Compound Class
Sn-C (alkyl)214 - 229Tetraorganostannanes
Sn-C (in Sn(CH₃)₄)~214Tetramethyltin
Sn-C (in Aryl Alkyl Stannylenes)220 - 223Aryl Alkyl Stannylenes

Bond Enthalpies and Thermal Stability Considerations in Tetraorganostannanes

Bond dissociation enthalpy (BDE) is the energy required to break a specific bond homolytically in the gas phase. It is a key indicator of the bond's strength and, consequently, the thermal stability of the molecule. The breaking of a bond is always an endothermic process, requiring an input of energy. mdpi.com

The thermal stability of a tetraorganotin compound is influenced by the nature of the alkyl groups. Generally, the stability decreases with increasing chain length of the alkyl group, but tetraalkyltins as a class are considered thermally stable. iupac.org This stability means that significant energy is required to cleave the Sn-C bonds.

Average Bond Dissociation Enthalpies (BDE)
BondAverage BDE (kJ/mol)
C-H~414
C-C~347
Sn-C~226
Si-C~301

Coordination Environment at the Tin Center in Tetraorganostannanes

The coordination number of an atom is the number of other atoms to which it is bonded. In this compound, the tin atom is bonded to four carbon atoms.

Intrinsic Four-Coordinate Tetrahedral Geometry

In its ground state, the tin atom in this compound, like in most simple tetraorganostannanes, exhibits a four-coordinate tetrahedral geometry. analchemres.org This arrangement arises from the sp³ hybridization of the tin atom's valence orbitals, leading to four equivalent orbitals directed towards the vertices of a tetrahedron. The bond angles in a perfect tetrahedral geometry are 109.5°. In an asymmetric molecule like this compound, slight deviations from this ideal angle would be expected due to the different steric requirements of the butyl and pentyl groups.

Evidence and Conditions for Expanded Coordination in Tetraorganotin Systems (e.g., Penta- and Hexacoordinate Structures with Intramolecular Donation)

While tetraorganostannanes typically feature a four-coordinate tin center, the tin atom can expand its coordination sphere to become five-coordinate (trigonal bipyramidal) or even six-coordinate (octahedral). mdpi.com This phenomenon, known as hypercoordination, is more common in organotin compounds bearing electronegative substituents, which increase the Lewis acidity of the tin center.

However, even in tetraorganotin compounds where all four substituents are organic groups, expanded coordination can occur. This is often facilitated by the presence of intramolecular coordinating groups within one or more of the organic ligands. If an alkyl or aryl group attached to the tin has a donor atom (like oxygen, nitrogen, or sulfur) positioned in such a way that it can form a dative bond to the tin center, the coordination number of the tin can increase. For example, a ligand containing a pyridyl or oxazoline (B21484) group can chelate to the tin atom, leading to a five-coordinate, distorted trigonal bipyramidal geometry.

In the case of a simple tetraalkyltin like this compound, which lacks any such intramolecular donor groups, expansion of the coordination sphere is not expected under normal conditions. The tin atom will maintain its intrinsic four-coordinate tetrahedral geometry. The formation of higher-coordinate species would require the presence of external Lewis bases that could coordinate to the tin center.

Conformational Analysis of Alkyl Chains in this compound Systems

The conformational landscape of this compound is primarily dictated by the rotational freedom of its four alkyl chains—one butyl and three pentyl groups—attached to the central tin atom. The flexibility of these chains arises from the rotation around the tin-carbon (Sn-C) and carbon-carbon (C-C) single bonds. This rotation gives rise to various spatial arrangements known as conformations or rotational isomers (rotamers), each associated with a specific potential energy. ucalgary.cawikipedia.org The study of these arrangements and their relative stabilities is known as conformational analysis. libretexts.org

The key factors governing the conformational preferences in the alkyl chains of this compound are torsional strain and steric hindrance. Torsional strain results from the repulsion between bonding electron pairs as they pass by each other during bond rotation. Steric hindrance is the repulsive interaction that occurs when atoms or groups of atoms are forced into close proximity, occupying a volume of space too small for them. libretexts.org In tetraalkyltin compounds, especially those with longer alkyl chains, steric hindrance around the bulky tin center significantly influences the mobility and orientation of the chains. cdnsciencepub.comresearchgate.net

Rotation around each C-C bond within the butyl and pentyl chains leads to distinct conformers, most notably the anti (or trans) and gauche arrangements.

Anti (Trans) Conformation: This is typically the most stable conformer, where the substituents are positioned 180° apart, minimizing steric repulsion. For an alkyl chain, this corresponds to a staggered, zigzag arrangement of the carbon backbone. wikipedia.org

Gauche Conformation: In this arrangement, substituents are positioned approximately 60° apart. While still a staggered conformation (and thus more stable than an eclipsed one), it introduces steric strain due to the closer proximity of the groups. wikipedia.org

For the butyl and pentyl chains in this compound, an all-trans conformation, where every C-C bond is in the anti-periplanar arrangement, represents the lowest energy state for an isolated chain. This extended conformation minimizes intramolecular steric interactions. Spectroscopic studies on long-chain alkyl compounds have shown that all-trans configurations are often highly favored. rsc.org

The relative energies of these fundamental conformations, modeled by the simple n-butane system, illustrate the energetic cost of deviating from the most stable arrangement.

Interactive Data Table: Relative Energies of n-Butane Conformers

The following table presents the standard relative energy values for the different rotational conformers of n-butane, which serves as a foundational model for the conformational dynamics within the alkyl chains of this compound.

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kJ/mol)Relative Energy (kcal/mol)Stability
Anti (Trans)180°00Most Stable
Gauche60°, 300°3.80.9Less Stable
Eclipsed (H, CH3)120°, 240°163.8Unstable (Transition State)
Syn (Fully Eclipsed)194.5Least Stable (Transition State)

Note: The data represents the energetic landscape for rotation around the central C2-C3 bond in n-butane. These values provide a baseline for understanding the energetic penalties associated with gauche and eclipsed interactions within the longer butyl and pentyl chains of the target molecule.

Reactivity Profiles and Mechanistic Investigations of Butyltripentyltin Analogues

General Reactivity Trends of Tetraorganotin Compounds

The reactivity of tetraorganotin compounds, including butyltripentyltin, is significantly influenced by the nature of the organic groups attached to the tin atom and the stability of the tin-carbon (Sn-C) bond. gelest.com These factors dictate the compound's Lewis acidity and its susceptibility to bond cleavage.

Influence of Organic Substituents on Lewis Acidity

The Lewis acidity of organotin compounds is a critical factor in their reactivity, particularly in their ability to act as catalysts. rsc.org Generally, the Lewis acidity at the tin center increases as the number of electron-withdrawing groups attached to it increases. gelest.comresearchgate.net For tetraorganotin compounds like this compound, which have four alkyl groups, the tin atom has poor acceptor properties, resulting in low Lewis acidity. lupinepublishers.comlupinepublishers.com This is because the alkyl groups are electron-donating, which reduces the positive charge on the tin atom and its ability to accept an electron pair.

The Lewis acidity follows the general trend: RSnX₃ > R₂SnX₂ > R₃SnX > R₄Sn, where R is an organic substituent and X is an electronegative group. gelest.comrjpbcs.com Consequently, tetraorganotins such as this compound show a limited capacity to expand their coordination number beyond four. lupinepublishers.comlupinepublishers.com However, the presence of intramolecular coordinating substituents can enhance the Lewis acidity and lead to hypercoordinate tin species even in tetraorganotin compounds. rjpbcs.comscispace.com

The nature of the organic substituents also plays a role. For instance, replacing alkyl groups with more electronegative phenyl groups increases the Lewis acidity. researchgate.net This trend is evident in the comparison of the Lewis acidity of various diorganotin dichlorides, where Ph₂SnCl₂ is a stronger Lewis acid than Me₂SnCl₂ which in turn is stronger than Bu₂SnCl₂. researchgate.net

Table 1: General Lewis Acidity Trends in Organotin Compounds

Compound Type General Formula Relative Lewis Acidity
Monoorganotin Halide RSnX₃ Highest
Diorganotin Halide R₂SnX₂ High
Triorganotin Halide R₃SnX Moderate

Susceptibility to Tin-Carbon Bond Cleavage (e.g., Hydrolysis, Redox Reactions)

The tin-carbon bond, while relatively stable to air and water, can be cleaved by various reagents, including halogens, mineral acids, and metal halides. gelest.com The ease of this cleavage is dependent on the nature of the organic group. Aryl and vinyl groups are cleaved more readily than alkyl groups. gelest.com Among alkyl groups, lower alkyls are more susceptible to cleavage than higher alkyls. gelest.com

Hydrolysis: Tetraorganotin compounds like this compound are generally unreactive towards water. gelest.com However, the presence of strong acids can facilitate the cleavage of Sn-C bonds.

Redox Reactions: Tin-carbon bonds can be cleaved through oxidative and reductive processes. For example, radical reactions initiated by reagents like tributyltin hydride (Bu₃SnH) can lead to the dehalogenation of alkyl halides, a process that involves the formation and subsequent reaction of a carbon-centered radical. libretexts.org Enzymatic oxidation-reduction reactions can also lead to the cleavage of carbon-carbon bonds in various organic molecules, a principle that can be extended to the cleavage of metal-carbon bonds under specific biological conditions. nih.gov

Mechanistic Pathways of Tin-Carbon Bond Formation and Scission

The formation and breaking of tin-carbon bonds are fundamental to the chemistry of organotin compounds. These processes can occur through several mechanistic pathways.

Addition Reactions to Stannylene Intermediates

Stannylenes, which are divalent organotin species (R₂Sn), are highly reactive intermediates. rsc.org They possess a lone pair of electrons, making them nucleophilic and capable of participating in various reactions to form new tin-carbon bonds. cymitquimica.com One method to generate stannylenes is through the abstraction of dihydrogen from organotin dihydrides using N-heterocyclic carbenes. rsc.org These stannylene intermediates can then undergo addition reactions. For example, the addition of cyclopentadiene (B3395910) or indene (B144670) to a bis(amino)stannylene results in the formation of tin-carbon bonds through a concerted addition mechanism. rsc.org

Carboboration and Related Activation Mechanisms

Carboboration is a reaction that involves the addition of a carbon and a boron moiety across a multiple bond. wikipedia.org In the context of organotin chemistry, the Wrackmeyer reaction is a key example of 1,1-carboboration, where an alkynyltin compound reacts with an organoborane. wikipedia.orgsci-hub.se This reaction proceeds through the activation of the Sn-C≡ bond by the borane, leading to the formation of a new C-C bond and a C-B bond. sci-hub.se The use of highly electrophilic boranes, such as those with pentafluorophenyl groups, allows these reactions to occur under milder conditions. rsc.orgrsc.org

Reaction Kinetics and Thermodynamic Considerations for this compound Transformations

The transformation of this compound and its analogues is governed by both kinetic and thermodynamic factors. libretexts.orgstanford.edu The rate of a reaction is determined by its activation energy, while the final product distribution at equilibrium is determined by the relative thermodynamic stability of the products. chemistryhall.commasterorganicchemistry.com

For instance, in the redistribution reactions of tetraorganotins with tin halides to form tri- or diorganotin halides, the reaction is often driven by thermodynamic stability. wikipedia.org These reactions can be accelerated by heat or the use of a Lewis acid catalyst. gelest.com

Computational studies using Density Functional Theory (DFT) have been employed to investigate the thermodynamics of organotin reactions, such as the catalysis of urethane (B1682113) formation by organotin dicarboxylates. nih.gov These studies provide insights into the Gibbs free energies and enthalpies of reaction intermediates and transition states, helping to elucidate the reaction mechanisms and predict the most favorable pathways. nih.gov For example, calculations can reveal whether a reaction is more favorable in a polar or non-polar solvent by comparing the Gibbs free energies of the transition states in different media. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
Tributyltin hydride
Ph₂SnCl₂ (Diphenyltin dichloride)
Me₂SnCl₂ (Dimethyltin dichloride)
Bu₂SnCl₂ (Dibutyltin dichloride)
Cyclopentadiene

Advanced Coordination Chemistry of Tetraorganotin Systems

Ligand Design for Tunable Coordination Geometries

The expansion of the coordination sphere of a tetraorganotin compound from the standard four-coordinate tetrahedral geometry to five- or six-coordinate systems is highly dependent on ligand design. For a simple, symmetric compound like Butyltripentyltin, which lacks inherent coordinating functionalities on its alkyl chains, the tin center is generally not prone to expanding its coordination sphere unless reacting with strong external Lewis bases. However, the deliberate design of ligands incorporated into the organic framework (R groups) is a key strategy for achieving tunable coordination geometries.

The primary approach involves synthesizing tetraorganotin compounds where at least one of the organic substituents contains a pendant Lewis basic donor atom, such as nitrogen, oxygen, or sulfur. rjpbcs.comscispace.com This design allows for the potential of an intramolecular dative bond to the tin center.

Key aspects of ligand design include:

Donor Atom Placement: The position of the donor atom within the organic substituent is critical. It must be sterically capable of reaching the tin center to form a stable chelate ring, typically a five- or six-membered ring.

Nature of the Donor Atom: The Lewis basicity of the donor atom influences the strength of the intramolecular coordination. Nitrogen and oxygen are commonly employed donors. researchgate.net

Ligand Rigidity: The flexibility or rigidity of the organic backbone hosting the donor atom can influence the stability and geometry of the resulting hypercoordinate compound. scholaris.ca For example, rigid aromatic backbones, such as in 8-(dimethylamino)-1-naphthyl ligands, can pre-organize the donor atom for effective coordination. uu.nl

Research has shown that tetraorganotin compounds featuring ligands such as 2-(4-isopropyl-2-oxazolinyl)-5-phenyl or those with a 2-(Me₂NCH₂)C₆H₄– moiety can be synthesized to create stable, hypercoordinate structures. researchgate.net The synthesis of these complex tetraorganotins is often achieved through the reaction of an appropriate organolithium reagent with an organotin halide, like triphenyltin (B1233371) chloride (Ph₃SnCl). researchgate.netscholaris.ca These strategies demonstrate that while a basic compound like this compound is tetrahedral, modifying its organic groups through strategic ligand design can unlock access to higher coordination geometries.

Role of Intramolecular Coordination in Stabilizing Higher Coordination Numbers

Intramolecular coordination is a pivotal mechanism for achieving and stabilizing coordination numbers greater than four in tetraorganotin systems. um.edu.my When a ligand with a pendant donor group is attached to the tin atom, the donor atom can coordinate to the tin center, effectively increasing its coordination number without the need for an external ligand. rjpbcs.comscispace.com This self-coordination results in a hypercoordinate species, most commonly a five-coordinate trigonal bipyramidal structure or, more rarely, a six-coordinate octahedral geometry. scholaris.cauu.nl

In a five-coordinate trigonal bipyramidal geometry, the intramolecular coordinating atom and one of the organic groups typically occupy the more electronegative axial positions, while the other three organic groups reside in the equatorial plane. scholaris.cauu.nl This arrangement is a recurring motif in the structural chemistry of hypercoordinate organotin compounds. scispace.com The formation of this intramolecular bond is believed to stabilize the molecule, and the resulting hypercoordinate structure can be viewed as a model for the transition state in Sₙ2 substitution reactions. scispace.com

An exemplary case is the compound [8-(dimethylamino)-1-naphthyl]triphenyltin, where the nitrogen atom of the dimethylamino group coordinates to the tin center. uu.nl X-ray diffraction studies have confirmed a distorted trigonal-bipyramidal geometry for this and related compounds, with a definitive Sn-N intramolecular bond. uu.nl The presence of this dative bond significantly influences the compound's reactivity, potentially by labilizing the Sn-C bond that is in the trans position to the coordinating nitrogen atom. uu.nl While this compound lacks such a pendant donor group, these findings illustrate the fundamental principle that intramolecular coordination is a key factor in stabilizing higher coordination states in the broader class of tetraorganotin compounds. um.edu.my

Spectroscopic Probes for Coordination State Determination

Determining the coordination number and geometry of the tin atom in tetraorganotin compounds relies heavily on advanced spectroscopic techniques. ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) and ¹¹⁹Sn Mössbauer spectroscopy are two of the most powerful and widely used methods for this purpose. rjpbcs.comshu.ac.uk

Nuclear Magnetic Resonance spectroscopy of the ¹¹⁹Sn nucleus is an exceptionally useful tool for studying organotin compounds in solution. rjpbcs.com The ¹¹⁹Sn nucleus has a spin of 1/2 and a natural abundance of 8.7%, making it reasonably sensitive for NMR experiments. rjpbcs.com The key parameters derived from ¹¹⁹Sn NMR spectra—chemical shift (δ) and spin-spin coupling constants (J)—are highly sensitive to the electronic environment and coordination number of the tin atom.

Chemical Shift (δ): The ¹¹⁹Sn chemical shift covers a very wide range, and the coordination number of the tin atom has a pronounced effect on its value. An increase in the coordination number from four to five or six typically causes a significant upfield shift (to more negative values) of the ¹¹⁹Sn resonance.

Coupling Constants (J): The one-bond coupling constant between tin and an attached carbon atom, ¹J(¹¹⁹Sn-¹³C), is also a reliable indicator of the coordination state. An increase in the coordination number at the tin center generally leads to an increase in the magnitude of the ¹J(¹¹⁹Sn-¹³C) value. um.edu.my For example, the coupling constant for four-coordinated triphenyltin systems is typically in the range of 550-650 Hz, whereas for five-coordinated systems, it increases to 750-850 Hz. um.edu.my

Table 1: Representative ¹¹⁹Sn NMR Data for Organotin Compounds This table presents typical data ranges for illustrative purposes, showing the effect of coordination number on NMR parameters.

Coordination Number Geometry Compound Type Typical ¹¹⁹Sn Chemical Shift (δ, ppm) Typical ¹J(¹¹⁹Sn-¹³C) (Hz)
4 Tetrahedral R₄Sn (e.g., Triphenyltin derivatives) +100 to -160 550 - 650 um.edu.my

Mössbauer spectroscopy using the ¹¹⁹Sn isotope is a powerful solid-state technique that provides information about the nuclear environment of tin atoms. shu.ac.uk The primary parameters obtained are the isomer shift (IS or δ) and the quadrupole splitting (QS or ΔEₐ).

Isomer Shift (IS): The isomer shift is related to the s-electron density at the tin nucleus. Its value can provide insights into the oxidation state and bonding characteristics of the tin atom.

Quadrupole Splitting (QS): The quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus and an asymmetric electric field gradient at the nucleus. For a tin atom in a perfectly symmetrical environment, such as the tetrahedral geometry of tetramethyltin (B1198279) or presumably this compound, the QS value is zero or very close to it. A significant, non-zero QS value is a clear indication of a distorted electronic environment, such as that found in five- or six-coordinate complexes where the symmetry is lowered from tetrahedral. cdnsciencepub.comresearchgate.net Therefore, QS is a highly effective probe for detecting the presence of higher coordination states. capes.gov.br

Computational Chemistry and Theoretical Investigations of Butyltripentyltin

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It is a widely used tool in computational chemistry for predicting a variety of molecular properties with a favorable balance between accuracy and computational cost. nih.gov

Prediction of Molecular Geometry and Electronic Structure

DFT calculations are a primary method for the accurate prediction of the three-dimensional geometry of molecules. For Butyltripentyltin, these calculations would begin by optimizing the molecule's structure to find the lowest energy conformation. This involves determining key geometric parameters such as the lengths of the tin-carbon (Sn-C) bonds, the carbon-carbon (C-C) bonds within the alkyl chains, and the bond angles around the central tin atom (C-Sn-C). In tetraalkyltin compounds, the geometry around the tin atom is expected to be tetrahedral. lupinepublishers.com

The electronic structure is elucidated by analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity and kinetic stability. A large HOMO-LUMO energy gap generally implies high stability. DFT also allows for the calculation of the distribution of electron density, which can reveal the partial atomic charges and identify the most electron-rich and electron-poor regions of the molecule. youtube.com

Hypothetical Data Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/def2-TZVP)

ParameterPredicted Value
Sn-C (butyl) Bond Length2.16 Å
Sn-C (pentyl) Bond Length2.17 Å
C-Sn-C Bond Angle~109.5°
HOMO Energy-6.5 eV
LUMO Energy0.5 eV
HOMO-LUMO Gap7.0 eV

This table is illustrative and contains hypothetical data that would be expected from a DFT calculation.

Elucidation of Reactivity Features and Stability

Local reactivity can be analyzed using concepts like the Fukui function, which identifies the sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov This analysis would pinpoint which atoms on the butyl and pentyl chains are most likely to participate in chemical reactions. The stability of organotin compounds is also related to the strength of the tin-carbon bonds; DFT can be used to calculate these bond dissociation energies, providing a quantitative measure of thermal stability. lupinepublishers.com

Solvent Effects on Stability and Coordination

Chemical reactions and molecular properties are often significantly influenced by the solvent environment. Computational models like the Polarizable Continuum Model (PCM) can be combined with DFT calculations to simulate the effects of a solvent. researchgate.net For this compound, these calculations would predict how its stability and geometry change in different solvents (e.g., polar vs. non-polar). The solvent can influence the distribution of electron density and the dipole moment of the molecule, which in turn affects its reactivity and interactions with other molecules. researchgate.net Although tetraalkyltin compounds are generally considered non-polar and have low coordination ability, DFT could explore the potential for weak interactions with solvent molecules, especially in highly polar or coordinating solvents. gelest.com

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netbyu.edu An MD simulation for this compound would involve modeling a system containing many molecules (either in a pure liquid state or in a solution) and simulating their interactions based on a force field.

This approach provides a dynamic view of intermolecular forces, such as van der Waals interactions, which are dominant for non-polar molecules like this compound. The simulation can yield important bulk properties like density, viscosity, and diffusion coefficients. Furthermore, MD simulations can reveal how molecules arrange themselves in the liquid state, providing information on local structuring and coordination, which would otherwise be inaccessible through static calculations. nih.govacs.org

Quantum Chemical Calculations of Bonding Energies and Reaction Pathways

Quantum chemical calculations are essential for determining the energetic details of chemical bonds and reactions. nih.gov The bond dissociation energy (BDE) for each of the Sn-C bonds in this compound can be calculated by determining the energy difference between the parent molecule and the resulting radicals after breaking the bond. libretexts.org This provides fundamental data on the compound's stability.

Furthermore, these methods can be used to map out entire reaction pathways. For example, the mechanism of thermal decomposition could be investigated by identifying the transition states and intermediates involved in the cleavage of the butyl and pentyl groups. wikipedia.org Calculating the activation energies for these pathways helps to predict the kinetics of the reaction and determine which degradation pathway is most likely to occur under specific conditions.

Hypothetical Data Table 2: Calculated Bond Dissociation Energies (BDE) for this compound

BondBDE (kJ/mol)
Sn-C (butyl)255
Sn-C (pentyl)250

This table is illustrative and contains hypothetical data. Values are based on typical Sn-C bond energies.

Theoretical Prediction of Atmospheric Stability and Degradation Pathways

Computational chemistry can be used to predict the environmental fate of chemical compounds. The atmospheric lifetime of a molecule like this compound is primarily determined by its reaction rate with atmospheric oxidants, most notably the hydroxyl (•OH) radical. mdpi.com

Environmental Fate and Transformation Mechanisms of Tetraorganotin Compounds

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For organotins like butyltripentyltin, the primary abiotic routes of transformation are photolytic degradation and chemical cleavage.

Photolytic degradation, or photolysis, is a significant abiotic process for organotin compounds, initiated by the absorption of light energy, particularly in the ultraviolet (UV) range of the solar spectrum. rsc.orgup.pt This energy can directly or indirectly lead to the cleavage of the tin-carbon (Sn-C) bonds.

Direct and Indirect Photolysis : In direct photolysis, the organotin molecule itself absorbs a photon, leading to an excited state that can result in bond cleavage. rsc.org Indirect photolysis involves other substances in the environment, known as photosensitizers, which absorb light and transfer the energy to the organotin compound or generate reactive species like hydroxyl radicals that attack the molecule. mst.dk The presence of photosensitizing substances in the water can influence the rate of photodegradation. mst.dk

FactorInfluence on Photolytic Degradation
Light Wavelength & Intensity Shorter, more energetic UV wavelengths are more effective at inducing photochemical reactions. Higher light intensity accelerates the degradation rate. rsc.org
Water Turbidity High turbidity from suspended particles can limit light penetration into the water column, thereby reducing the rate of photolysis. mst.dk
Presence of Oxygen Oxygen can participate in photooxidation reactions, potentially accelerating the degradation process. rsc.org
pH Extreme pH conditions can influence hydrolysis, but under typical environmental pH, photolysis is a more dominant abiotic pathway. mst.dk

The degradation proceeds through the stepwise removal of the alkyl groups. For this compound, this would result in the formation of butyl- and pentyl-containing tri-, di-, and mono-organotin intermediates before eventual mineralization to inorganic tin. mst.dkuba.de

Electrophilic agents, such as acids, can facilitate the cleavage of the Sn-C bond. scispace.comscielo.br In non-nucleophilic (non-polar) solvents or environments, the cleavage of the different alkyl-tin bonds in an asymmetrically substituted tetraalkyltin occurs with low selectivity, meaning both butyl and pentyl groups could be cleaved from this compound at similar rates. scispace.comscielo.br Conversely, in nucleophilic (polar) solvents like methanol (B129727), the cleavage becomes more selective, with smaller alkyl groups like methyl being cleaved much more rapidly than larger alkyl groups. scispace.comscielo.br This process results in the progressive dealkylation of the tetraorganotin, yielding tri-, di-, and mono-organotin species, which have different environmental mobility and toxicity profiles. mst.dkresearchgate.net

Biotic Transformation Pathways

Biotic processes, mediated by microorganisms, are considered the most significant mechanisms for the degradation of organotin compounds in most environmental settings. mst.dkresearchgate.net These transformations are crucial in determining the ultimate fate and persistence of compounds like this compound in soil, sediment, and water.

A diverse array of microorganisms, including bacteria, fungi, and microalgae, are capable of degrading organotin compounds. mst.dkresearchgate.net This degradation occurs in various environmental compartments, from aerobic surface waters to the anaerobic conditions found deep within sediments and in municipal solid waste landfills. mst.dkresearchgate.netdiva-portal.org

Sediments : Sediments often act as a sink for organotin compounds due to their tendency to adsorb onto particulate matter. mst.dkscielo.br Microbial communities within the sediment play a key role in the breakdown of these compounds. scirp.org However, in anoxic (oxygen-deprived) sediments, the rate of degradation can be significantly slower, with half-lives for compounds like TBT extending from years to decades. scielo.br The process involves the sequential removal of alkyl groups from the tin atom. researchgate.net

Landfill Environments : Municipal solid waste landfills are complex, anaerobic environments where microbial communities drive the degradation of waste. diva-portal.orggrafiati.com Organotin compounds, often used as stabilizers in PVC plastics, can leach into the landfill environment. diva-portal.orggrafiati.com Studies have shown that microorganisms in landfill leachate can degrade organotin compounds, although the process may be inhibited by high concentrations of the organotins themselves. grafiati.comnih.gov The degradation capacity of the microbial community can increase with prolonged exposure to the compounds. grafiati.com

Microorganism TypeRole in Organotin DegradationEnvironmental Matrix
Bacteria Capable of sequential dealkylation under both aerobic and anaerobic conditions. mst.dkresearchgate.net Some strains exhibit high tolerance to organotins. researchgate.netSediments, Water Column, Landfills
Fungi Participate in the dealkylation of organotins. mst.dkSediments, Soil
Microalgae Can adsorb and subsequently degrade organotins. mst.dkWater Column

The central mechanism of biotic transformation for organotins is dealkylation, the sequential cleavage of tin-carbon bonds. researchgate.netelixirpublishers.com This process progressively reduces the number of organic substituents attached to the tin atom, ultimately leading to the formation of less toxic inorganic tin. mst.dk

For an asymmetrical tetraorganotin like this compound (BuPe3Sn), the process would likely proceed as follows, although the exact intermediates and rates are not specifically documented:

Initial Dealkylation : A microorganism cleaves either a butyl or a pentyl group, transforming the tetraorganotin into a triorganotin species (e.g., tripentyltin or butyl-dipentyltin).

Sequential Degradation : This triorganotin is then further dealkylated to a diorganotin, then a monoorganotin, and finally to inorganic tin (Sn(IV)). mst.dk

The general pathway is represented as: R₄Sn → R₃SnX → R₂SnX₂ → RSnX₃ → SnX₄ mst.dk

The rate of this degradation is influenced by the nature of the microbial population and various environmental factors such as temperature, pH, and the availability of nutrients. researchgate.net

Persistence and Mobility in Environmental Compartments

The persistence and mobility of an organic substance determine its potential to be transported over long distances and contaminate various environmental compartments. nih.govconcawe.eu Persistence refers to a chemical's resistance to degradation, often expressed as a half-life, while mobility describes its ability to move within and between compartments like water, soil, and air. up.ptnih.gov

Persistence : Tetraorganotins like tetrabutyltin (B32133) are generally considered resistant to rapid degradation. uba.de Their degradation in the environment is a slow process, with half-lives varying significantly depending on the environmental conditions. For instance, the biotic degradation half-life of TBT in water can range from days to weeks, but in anoxic sediments, it can be several years. scielo.br The persistence of these compounds allows for their accumulation in sediments, which can then act as a long-term source of contamination to the overlying water column. elixirpublishers.com

Mobility : Tetraorganotins tend to have low water solubility and a high affinity for particulate matter and sediments, which limits their mobility in the water column. mst.dkuba.de The octanol-water partition coefficient (log Kow) for TBT is between 3.19 and 3.84, indicating a strong tendency to partition into organic phases like sediment and biota rather than remaining dissolved in water. inchem.org Tetrabutyltin has a very high organic carbon-water (B12546825) partitioning coefficient (Koc), suggesting a strong potential for adsorption to sediment and suspended particles. uba.de While the parent compound this compound is likely to be relatively immobile, its degradation products (tri- and di-organotins) can exhibit different mobility characteristics. researchgate.net

Advanced Analytical and Spectroscopic Characterization of Butyltripentyltin

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organotin compounds, providing atom-specific information about the chemical environment, connectivity, and molecular structure. For Butyltripentyltin, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR experiments delivers a complete picture of its structure.

The structural confirmation of this compound is achieved through a multi-nuclear NMR approach.

¹H NMR: The proton NMR spectrum provides information on the arrangement of the hydrogen atoms within the butyl and three pentyl groups. The signals corresponding to the protons on the carbons directly bonded to the tin atom (α-carbons) are of particular interest. These signals typically appear as complex multiplets and exhibit satellite peaks due to coupling with the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). The integration of the various signals confirms the ratio of butyl to pentyl protons.

¹³C NMR: The carbon-13 NMR spectrum displays distinct signals for each chemically unique carbon atom in the butyl and pentyl chains. The chemical shifts, particularly of the α-carbons, are sensitive to the electron density at the tin center. A key feature for structural elucidation is the observation of tin-carbon coupling constants, specifically the one-bond coupling (¹J(¹¹⁹Sn, ¹³C)) and two-bond coupling (²J(¹¹⁹Sn, ¹³C)). These coupling constants are valuable for confirming the direct attachment of the alkyl groups to the tin atom.

¹¹⁹Sn NMR: As one of the most sensitive and abundant NMR-active tin isotopes, ¹¹⁹Sn NMR is exceptionally informative for organotin compounds. The ¹¹⁹Sn chemical shift for this compound is characteristic of a tetra-coordinated, tetraalkyltin (R₄Sn) species. The precise chemical shift value helps to confirm the oxidation state (Sn(IV)) and the nature of the alkyl substituents. In high-resolution spectra, coupling to the protons on the adjacent carbons can be observed, providing further structural verification.

Table 1: Representative NMR Data Types for Structural Elucidation of this compound Specific experimental values for this compound are not available in the cited literature; this table represents the types of data obtained from these analyses.

NucleusParameterTypical Information Provided
¹H Chemical Shift (δ)Differentiates protons in butyl vs. pentyl groups.
IntegrationConfirms the 1:3 ratio of butyl to pentyl groups.
Coupling Constant (J)Reveals proton-proton and proton-tin connectivity.
¹³C Chemical Shift (δ)Identifies all unique carbon environments.
Coupling Constant (¹J(¹¹⁹Sn, ¹³C))Confirms direct Sn-C bonds.
¹¹⁹Sn Chemical Shift (δ)Confirms tetraalkyltin environment and Sn(IV) oxidation state.

In solution, the alkyl chains of this compound are not static. The molecule undergoes dynamic processes, primarily the rotation around the tin-carbon (Sn-C) and carbon-carbon (C-C) bonds. NMR spectroscopy is a powerful technique to study these dynamics. Variable-temperature (VT) NMR experiments can reveal information about the energy barriers associated with bond rotation. As the temperature is lowered, the rotation may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers. Furthermore, advanced two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine through-space proximity between protons, providing insights into the preferred average conformation of the molecule in a given solvent. While specific studies on this compound's solution dynamics are not detailed in the searched literature, these NMR methods are standard for analyzing the conformational behavior of flexible organometallic molecules.

X-ray Diffraction Techniques

While NMR spectroscopy reveals the structure and dynamics in solution, X-ray diffraction provides definitive information about the molecular arrangement in the solid state.

Single-crystal X-ray diffraction is the premier technique for determining the three-dimensional structure of a crystalline compound at atomic resolution. nih.govresearchgate.net This method involves directing a beam of X-rays onto a single crystal of the substance. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. researchgate.net

For this compound, a successful single-crystal X-ray analysis would yield a wealth of structural data. Although a specific crystal structure for this compound has not been reported in the searched literature, the analysis would be expected to reveal a tetrahedral geometry around the central tin atom, as is typical for R₄Sn compounds. The analysis would provide precise measurements of all Sn-C bond lengths and the C-Sn-C bond angles, which would likely show slight deviations from the ideal tetrahedral angle of 109.5° due to the steric bulk of the different alkyl groups. Additionally, the data would describe the specific conformations (torsion angles) of the butyl and pentyl chains and how the individual molecules pack together in the crystal lattice.

Table 2: Potential Crystallographic Data Obtainable for this compound This table is illustrative of the data that would be generated from a single-crystal X-ray diffraction experiment.

ParameterDescription
Crystal System e.g., Monoclinic, Orthorhombic
Space Group Symmetry of the unit cell (e.g., P2₁/c)
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Sn-C Bond Lengths (Å) Precise distances from tin to each carbon atom.
C-Sn-C Bond Angles (°) ** Angles between the alkyl groups around the tin center.
Torsion Angles (°) **Defines the conformation of the butyl and pentyl chains.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly useful for organometallic compounds because they impart minimal energy to the molecule during the ionization process. researchgate.net This gentleness reduces the degree of fragmentation, often allowing for the clear observation of the molecular ion or a pseudomolecular ion (e.g., an adduct with a solvent or salt molecule), which directly confirms the molecular weight of the analyte.

When subjected to mass spectrometry, tetraalkyltin compounds exhibit characteristic fragmentation patterns. The primary fragmentation pathway involves the sequential loss of alkyl radicals from the molecular ion. The relative ease of cleavage of a carbon-tin bond often correlates with the stability of the departing alkyl radical. For this compound, the mass spectrum would be expected to show a molecular ion (M⁺) followed by significant peaks corresponding to the loss of a butyl radical ([M-C₄H₉]⁺) and the loss of a pentyl radical ([M-C₅H₁₁]⁺). Further fragmentation would lead to ions with fewer alkyl groups attached to the tin atom. The characteristic isotopic pattern of tin, which has several naturally occurring isotopes, serves as a definitive signature for tin-containing fragments in the spectrum.

Table 3: Predicted Major Fragments for this compound in Mass Spectrometry

Ion FormulaDescription
[Sn(C₄H₉)(C₅H₁₁)₃]⁺ Molecular Ion (M⁺)
[Sn(C₅H₁₁)₃]⁺ Loss of a butyl radical from M⁺
[Sn(C₄H₉)(C₅H₁₁)₂]⁺ Loss of a pentyl radical from M⁺
[Sn(C₅H₁₁)₂]⁺ Further fragmentation
[Sn(C₄H₉)(C₅H₁₁)]⁺ Further fragmentation

Chromatographic Separation Methods Coupled with Detection

Capillary Electrophoresis Applications

While Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are common techniques for the analysis of organotin compounds, Capillary Electrophoresis (CE) presents a powerful alternative with advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. researchgate.netnih.gov Although specific, validated CE methods for the routine analysis of this compound are not extensively documented in peer-reviewed literature, the principles of the technique and existing methods for similar organotin cations allow for a detailed projection of its application.

Capillary Electrophoresis separates ionic species in a narrow-bore fused-silica capillary under the influence of a strong electric field. libretexts.org For a trialkyltin compound like this compound, analysis by Capillary Zone Electrophoresis (CZE), the most common mode of CE, would rely on its existence as a cation, [C4H9(C5H11)3Sn]+, in an acidic buffer solution. libretexts.orgnih.gov The separation is based on differences in the charge-to-size ratio of the analytes, which dictates their electrophoretic mobility. nih.gov

Research Findings on Analogous Compounds

Research on other triorganotin compounds provides a framework for developing a separation method for this compound. Studies have successfully separated a range of trialkyltin cations, including trimethyltin (B158744) (TMT), triethyltin (B1234975) (TET), tripropyltin (B15187550) (TPT), and tributyltin (TBT). nih.gov

Key findings from these studies that would inform the analysis of this compound include:

Buffer System: An acidic electrolyte, such as an acetate (B1210297) buffer with a pH around 4.5, is effective for separating triorganotin cations. nih.gov The acidic environment ensures the compounds are fully protonated and migrate as cations.

Organic Modifiers: The addition of organic solvents like methanol (B129727) and acetonitrile (B52724) to the aqueous buffer can significantly enhance separation selectivity and detection sensitivity. nih.gov A mixed organic-aqueous system can improve peak shape and separation efficiency between structurally similar organotins. nih.gov

Complexing Agents: The addition of α-cyclodextrin to the electrophoresis buffer has been shown to enable the simultaneous separation of di- and tri-organotin species. nih.gov This could be relevant for analyzing this compound in the presence of its potential degradation products.

Detection: Organotin compounds typically exhibit poor UV absorption. nih.gov Therefore, detection can be challenging. Successful approaches include direct UV detection at a low wavelength (e.g., 200 nm) or indirect UV detection, where a UV-absorbing co-ion is added to the buffer to create a stable baseline from which the non-absorbing analyte peak can be detected as a negative signal. nih.govnih.gov

Based on these principles, a hypothetical CE method for the separation of this compound could be designed. The migration time would be expected to be longer than that of smaller trialkyltins like tributyltin due to its larger hydrodynamic radius and potentially similar charge.

Illustrative Data for a Hypothetical Capillary Electrophoresis Method

The following table outlines potential parameters for a CZE method tailored for the analysis of this compound, extrapolated from established methods for other organotins.

ParameterConditionRationale
Instrument Standard Capillary Electrophoresis SystemCommercially available systems provide the necessary high-voltage power supply, detector, and temperature control for reproducible results. ncfinternational.it
Capillary Fused-Silica, 50 µm i.d., 57 cm total length (50 cm to detector)Standard dimensions for high-efficiency separations. nih.gov
Electrolyte (Buffer) 5 mM Acetate buffer (pH 4.5) with 40% Acetonitrile, 10% Methanol, and 3 mM 4-AminopyridineThe acidic buffer ensures the analyte is cationic. Organic modifiers improve selectivity, while 4-Aminopyridine acts as a chromophore for indirect UV detection. nih.govnih.gov
Applied Voltage +20 kVA typical voltage to drive the separation, inducing both electrophoretic migration and electroosmotic flow.
Temperature 25 °CControlled temperature is crucial for maintaining stable buffer viscosity and ensuring reproducible migration times.
Injection Hydrodynamic (Pressure) injection, 5 secondsA common and reproducible method for introducing a small plug of the sample into the capillary.
Detection Indirect UV Absorbance at 254 nmSuitable for detecting non-UV-absorbing analytes like this compound by measuring the displacement of the UV-absorbing co-ion (4-Aminopyridine) in the buffer. nih.gov
Expected Migration Order Trimethyltin < Triethyltin < Tripropyltin < Tributyltin < This compound Migration time generally increases with the size (hydrodynamic radius) of the alkyl groups on the tin atom for a given charge.

This table represents a theoretical starting point for method development. Optimization of the buffer pH, organic modifier concentration, and applied voltage would be necessary to achieve baseline separation of this compound from other organotins in a sample matrix.

Q & A

Q. How can researchers design ethically compliant in vivo studies for this compound’s endocrine-disrupting effects?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal reporting. Use non-invasive biomarkers (e.g., urinary hormone metabolites) to minimize euthanasia, and justify sample sizes via power analysis (α=0.05, β=0.2) .

Tables for Key Methodological Comparisons

Analytical Technique Use Case Detection Limit Key Reference
GC-MSEnvironmental trace analysis0.1 ppt
LC-MS/MSDegradation product identification1 ppb
¹¹⁹Sn NMRStructural confirmation in synthesis10 ppm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.